An In-depth Technical Guide to (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
An In-depth Technical Guide to (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a chiral amino alcohol that holds significant importance in the pharmaceutical industry, primarily as a key intermediate in the synthesis of the potent serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. This technical guide provides a comprehensive overview of the fundamental properties of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, including its physicochemical characteristics, synthesis, and analytical characterization. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.
Chemical and Physical Properties
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, also known as Duloxetine Impurity B, is a well-characterized organic compound. Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | [1] |
| Synonyms | (S)-(-)-3-Methylamino-1-(2-thienyl)propan-1-ol, Duloxetine impurity B | [2] |
| CAS Number | 116539-55-0 | |
| Molecular Formula | C₈H₁₃NOS | |
| Molecular Weight | 171.26 g/mol | |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 70.5–73.0 °C | [4] |
| Optical Rotation | [α]D ~ -30° (c=1 in methanol) |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a critical step in the manufacturing of Duloxetine. The general synthetic approach involves the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol
The racemic compound is typically synthesized from 2-acetylthiophene. The process involves a Mannich reaction followed by a reduction step. A detailed experimental protocol is provided in Section 4.1.
Chiral Resolution
The separation of the (S)- and (R)-enantiomers is commonly achieved through diastereomeric salt formation using a chiral resolving agent, such as (S)-(+)-mandelic acid.[5] The diastereomeric salt of the (S)-enantiomer is selectively crystallized and then treated with a base to yield the desired enantiomerically pure compound. A detailed protocol for this resolution is provided in Section 4.2.
Pharmacological Properties
As a key intermediate in the synthesis of Duloxetine, (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is not intended to possess significant pharmacological activity. Its primary role is as a building block for the final active pharmaceutical ingredient.
Duloxetine is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[6] It exerts its therapeutic effects by binding to the serotonin (SERT) and norepinephrine (NET) transporters, thereby blocking the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increase in the extracellular concentrations of serotonin and norepinephrine, which is believed to be the mechanism underlying its antidepressant and analgesic effects.
There is no publicly available data to suggest that (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol has any significant affinity for SERT, NET, or other neurologically relevant receptors. Its structural features, particularly the absence of the naphthyloxy moiety found in Duloxetine, are likely responsible for its lack of direct pharmacological action.
Experimental Protocols
Synthesis of Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol
This protocol is adapted from established synthetic routes.
Materials:
-
2-Acetylthiophene
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Hydrochloric acid
-
Sodium borohydride
-
Methanol
-
Toluene
-
Sodium hydroxide
Procedure:
-
Mannich Reaction: A mixture of 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent (e.g., ethanol) with a catalytic amount of hydrochloric acid is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure.
-
Reduction: The resulting crude 3-(dimethylamino)-1-(2-thienyl)propan-1-one is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise while maintaining the temperature below 10 °C. The reaction mixture is stirred until the reduction is complete.
-
Work-up: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol.
Chiral Resolution using (S)-Mandelic Acid[6]
Materials:
-
Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol
-
(S)-(+)-Mandelic acid
-
2-Butanol
-
Water
-
Toluene
-
Aqueous sodium hydroxide solution
Procedure:
-
Diastereomeric Salt Formation: Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol and an equimolar amount of (S)-(+)-mandelic acid are dissolved in a mixture of 2-butanol and water with heating.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the diastereomeric salt of the (S)-enantiomer. The crystals are collected by filtration and washed with a cold solvent mixture.
-
Liberation of the Free Base: The collected diastereomeric salt is suspended in a mixture of toluene and water. An aqueous solution of sodium hydroxide is added to basify the mixture. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol. The enantiomeric excess can be determined by chiral HPLC.
Analytical Characterization
The identity and purity of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for assessing the purity and enantiomeric excess of the compound is reverse-phase HPLC.
Typical HPLC Conditions:
-
Column: Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25 (dd, 1H), 6.97 (m, 2H), 5.15 (dd, 1H), 3.00-2.80 (m, 2H), 2.45 (s, 3H), 2.10-1.90 (m, 2H), 1.75 (br s, 2H, -OH and -NH).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 147.5, 126.8, 124.5, 123.8, 68.9, 50.2, 36.5, 36.1.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): m/z 172.0791 [M+H]⁺.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Key Absorptions (cm⁻¹): 3300-3400 (O-H and N-H stretching), 2940 (C-H stretching), 1450 (C=C stretching of thiophene ring), 1100 (C-O stretching).
Conclusion
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a fundamentally important chiral intermediate in the synthesis of Duloxetine. While it does not exhibit direct pharmacological activity, its synthesis and purification are critical for the quality and efficacy of the final drug product. This guide has provided a detailed overview of its basic properties, synthesis, and analytical characterization, offering a valuable resource for professionals in the field of pharmaceutical sciences.
References
- 1. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. chemimpex.com [chemimpex.com]
- 4. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The dual transporter inhibitor duloxetine: a review of its preclinical pharmacology, pharmacokinetic profile, and clinical results in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
